

Nitrosylsulfuric Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nitrosylsulfuric acid*

Cat. No.: *B179271*

[Get Quote](#)

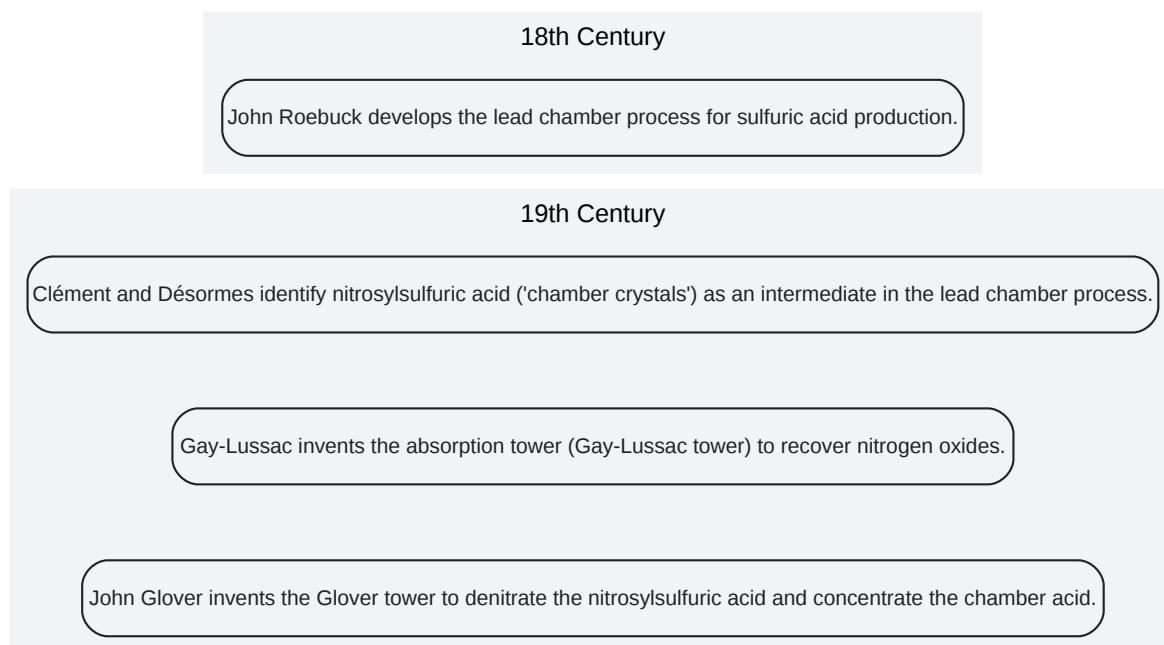
For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrosylsulfuric acid (HSO_4NO), a compound of significant historical and industrial importance, serves as a powerful nitrosating and diazotizing agent in organic synthesis. This technical guide provides an in-depth exploration of its history, discovery, synthesis, and physicochemical properties. Detailed experimental protocols for its preparation and its application in key organic transformations are presented, alongside a comprehensive summary of its quantitative data. Visual diagrams generated using the DOT language illustrate historical timelines, industrial processes, and experimental workflows, offering a clear and concise understanding of this versatile reagent for researchers and professionals in the chemical and pharmaceutical sciences.

History and Discovery

The discovery of **nitrosylsulfuric acid** is intrinsically linked to the development of the lead chamber process, the primary industrial method for producing sulfuric acid for nearly two centuries.


Early Observations:

In 1806, French chemists Charles Bernard Désormes and Nicolas Clément first identified **nitrosylsulfuric acid** as a crystalline solid intermediate that formed within the lead chambers.

This compound, often referred to as "chamber crystals," was crucial for the catalytic cycle of the process.

The Lead Chamber Process:

The process involved the oxidation of sulfur dioxide (SO_2) in the presence of nitrogen oxides (NO_x) and water. **Nitrosylsulfuric acid** was formed in the Gay-Lussac tower by absorbing nitrogen oxides in concentrated sulfuric acid and was then reintroduced into the Glover tower. Here, it would react with sulfur dioxide and water to produce sulfuric acid and regenerate the nitrogen oxides, which continued the catalytic cycle. While largely supplanted by the more efficient contact process today, the lead chamber process was a cornerstone of the industrial revolution and established the importance of **nitrosylsulfuric acid** as a key chemical intermediate.

[Click to download full resolution via product page](#)

Figure 1: Historical timeline of the discovery of **nitrosylsulfuric acid**.

Physicochemical Properties

Nitrosylsulfuric acid is a colorless to pale yellow, crystalline solid in its pure form.[\[1\]](#) It is typically handled in a solution of sulfuric acid, where it appears as a straw-colored, oily liquid.[\[2\]](#) [\[3\]](#)

Table 1: Physicochemical Properties of **Nitrosylsulfuric Acid**

Property	Value	Reference(s)
Molecular Formula	HSO ₄ NO	[4]
Molecular Weight	127.08 g/mol	[4]
Appearance	Colorless to pale yellow crystals (pure); Straw-colored oily liquid (in H ₂ SO ₄ solution)	[1] [2]
Melting Point	73.5 °C (decomposes)	[2]
Boiling Point	Decomposes	[1]
Density (40% solution in H ₂ SO ₄)	1.612 g/mL at 25 °C	[5]
Vapor Pressure	2.6 - 30 Pa at 20-50 °C	[5]
Solubility	Soluble in concentrated sulfuric acid. Decomposes in water.	[1] [6]
CAS Number	7782-78-7	[7]

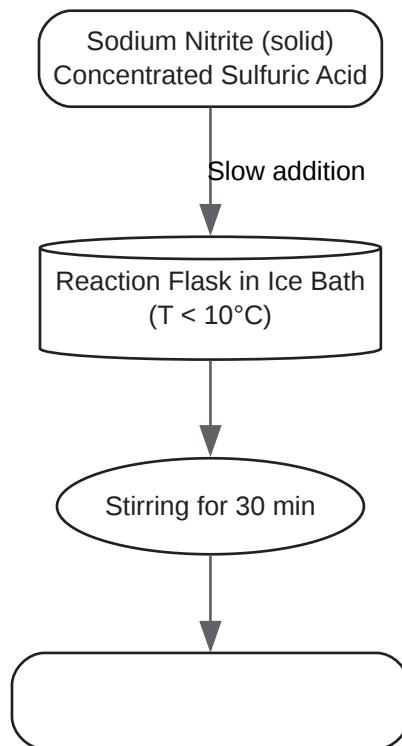
Spectroscopic Data:

Raman spectroscopy has been a key tool in elucidating the structure of **nitrosylsulfuric acid**. Studies have identified a strong Raman frequency at approximately 2311 cm⁻¹, which is attributed to the stretching vibration of the nitrosonium ion (NO⁺).[\[8\]](#)[\[9\]](#) This observation supports the ionic character of the compound, best described as nitrosonium hydrogen sulfate, [NO]⁺[HSO₄]⁻.

Synthesis of Nitrosylsulfuric Acid

Nitrosylsulfuric acid can be prepared through several laboratory and industrial methods. The two most common routes involve the reaction of a nitrite salt with sulfuric acid and the reaction of sulfur dioxide with nitric acid.

Synthesis from Sodium Nitrite and Sulfuric Acid


This method is convenient for laboratory-scale preparations.

Reaction:

Experimental Protocol:

- In a flask equipped with a magnetic stirrer and placed in an ice-water bath, add 100 mL of concentrated (98%) sulfuric acid.
- Slowly add 6.9 g (0.1 mol) of solid sodium nitrite in small portions to the cooled and stirred sulfuric acid. Maintain the temperature of the reaction mixture below 10 °C.
- After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.
- The resulting solution of **nitrosylsulfuric acid** in sulfuric acid is ready for use.

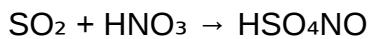
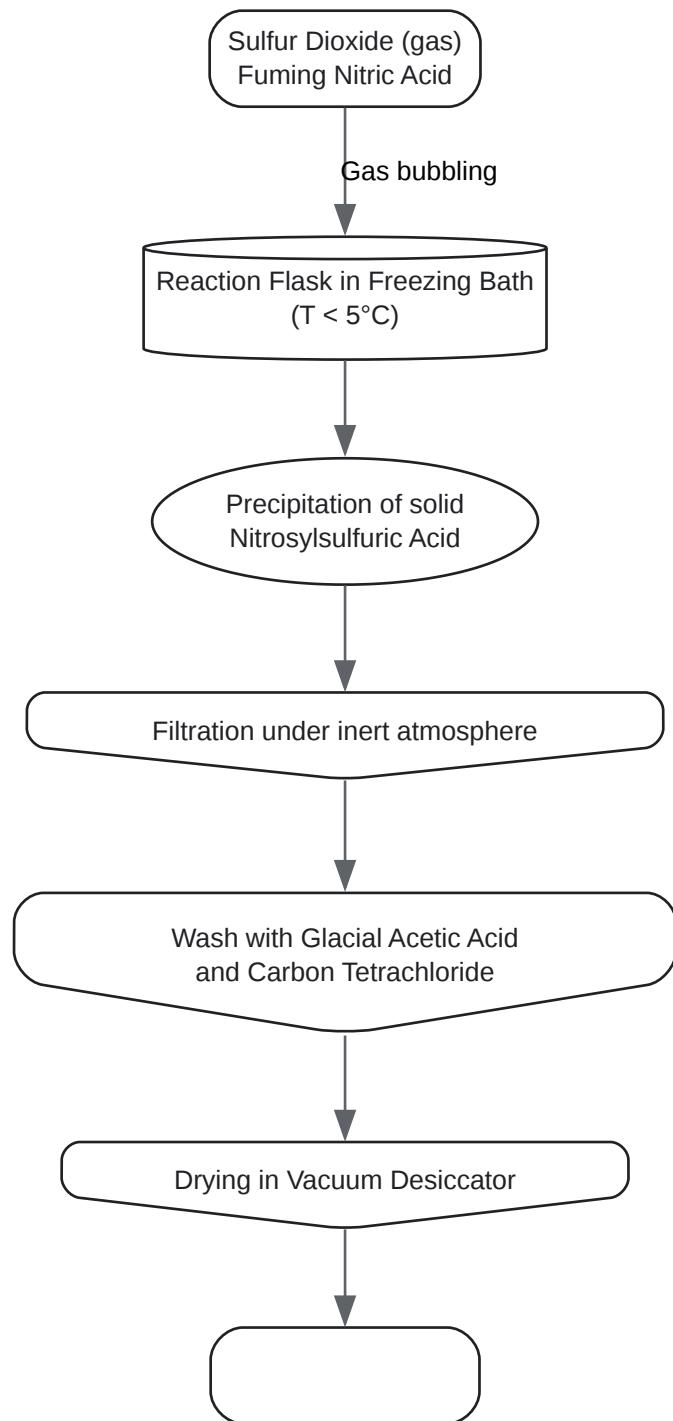

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for the synthesis of **nitrosylsulfuric acid** from sodium nitrite.

Synthesis from Sulfur Dioxide and Nitric Acid

This method is often employed for larger-scale production.[\[10\]](#)[\[11\]](#)


Reaction:

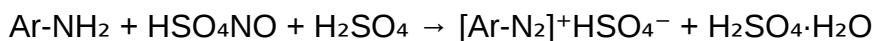
Experimental Protocol:

- Place 100 mL of fuming nitric acid in a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet.
- Cool the flask in a freezing mixture (e.g., ice-salt bath) to maintain a temperature below 5 °C. [\[6\]](#)
- Bubble a stream of dry sulfur dioxide gas through the stirred nitric acid. The reaction is exothermic and requires efficient cooling.

- Continue the gas flow until the absorption of SO₂ ceases. The **nitrosylsulfuric acid** will precipitate as a white solid.
- The solid product can be isolated by filtration under an inert atmosphere and washed with glacial acetic acid and then a non-polar solvent like carbon tetrachloride to remove residual acids.[12]
- The product should be dried in a vacuum desiccator over concentrated sulfuric acid. A yield of 80-90 g can be expected from 100 g of nitric acid.[13]

[Click to download full resolution via product page](#)

Figure 3: Experimental workflow for the synthesis of **nitrosylsulfuric acid** from sulfur dioxide.


Applications in Organic Synthesis

Nitrosylsulfuric acid is a versatile reagent primarily used for diazotization of primary aromatic amines and nitrosation of secondary amines and other nucleophiles.

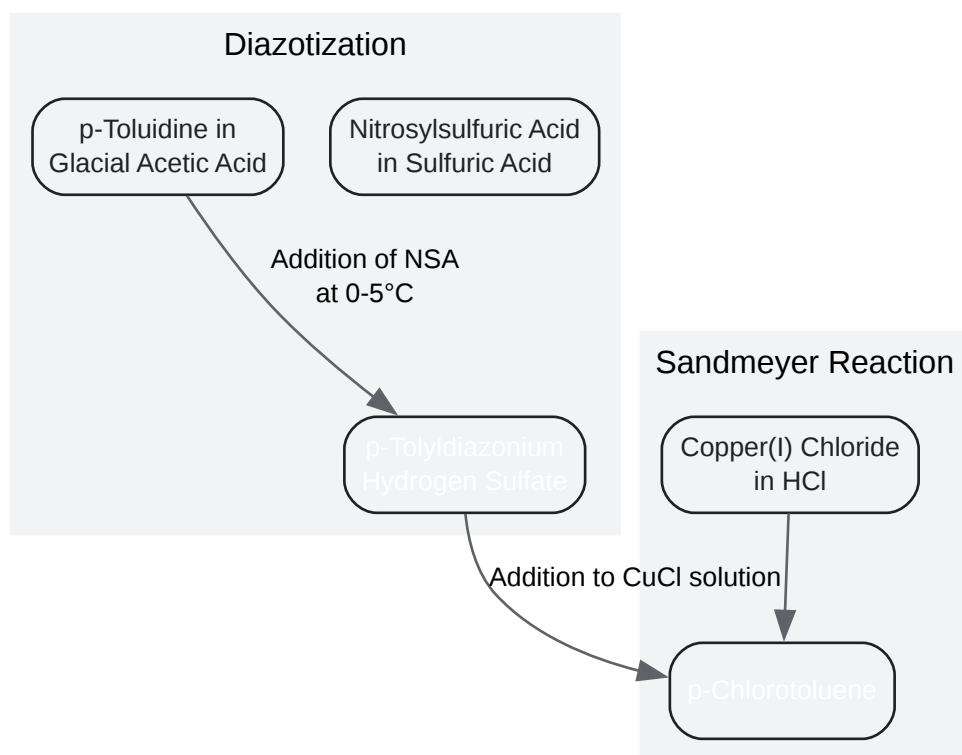
Diazotization of Primary Aromatic Amines

The reaction of primary aromatic amines with **nitrosylsulfuric acid** yields diazonium salts, which are important intermediates for the synthesis of a wide variety of aromatic compounds.

General Reaction:

Experimental Protocol: Diazotization of p-Toluidine

- In a flask, dissolve 10.7 g (0.1 mol) of p-toluidine in 100 mL of glacial acetic acid.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a pre-prepared cold solution of **nitrosylsulfuric acid** (0.11 mol in sulfuric acid) to the stirred amine solution, maintaining the temperature below 10 °C.
- After the addition is complete, stir the mixture for an additional 15-20 minutes.
- The resulting solution of p-tolyldiazonium hydrogen sulfate can be used directly in subsequent reactions, such as the Sandmeyer reaction.


The Sandmeyer Reaction:

The diazonium salt can be converted to an aryl halide or cyanide by reaction with the corresponding copper(I) salt.[\[14\]](#)[\[15\]](#)

Example: Synthesis of p-Chlorotoluene

- In a separate flask, prepare a solution of 12 g (0.12 mol) of copper(I) chloride in 50 mL of concentrated hydrochloric acid.
- Cool the copper(I) chloride solution in an ice bath.
- Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution.

- A vigorous evolution of nitrogen gas will be observed.
- After the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath at 60 °C for 30 minutes to ensure complete reaction.
- The product, p-chlorotoluene, can be isolated by steam distillation followed by extraction and purification.

[Click to download full resolution via product page](#)

Figure 4: Signaling pathway for the diazotization of p-toluidine and subsequent Sandmeyer reaction.

Nitrosation of Secondary Amines

Nitrosylsulfuric acid can be used to nitrosate secondary amines to form N-nitrosamines.

General Reaction:

Experimental Protocol: Nitrosation of N-Methylaniline

- Dissolve 10.7 g (0.1 mol) of N-methylaniline in 50 mL of diethyl ether in a flask cooled in an ice bath.
- Slowly add a cold solution of **nitrosylsulfuric acid** (0.1 mol in sulfuric acid) dropwise to the stirred solution of N-methylaniline.
- After the addition, continue stirring for 30 minutes at 0-5 °C.
- Carefully pour the reaction mixture into 200 g of crushed ice and water.
- Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with water.
- Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain N-nitroso-N-methylaniline. The product can be further purified by distillation under reduced pressure.[16]

Safety and Handling

Nitrosylsulfuric acid is a corrosive and oxidizing agent that should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[1] It reacts violently with water, releasing toxic nitrogen oxides.[17][18] All manipulations should be carried out in a well-ventilated fume hood. Solutions of **nitrosylsulfuric acid** in sulfuric acid are stable when stored in a cool, dry place in a tightly sealed container.

Conclusion

Nitrosylsulfuric acid remains a fundamentally important reagent in the arsenal of synthetic chemists. Its historical significance in the development of industrial chemistry is matched by its contemporary utility in the synthesis of a diverse array of organic compounds, particularly in the pharmaceutical and dye industries. A thorough understanding of its properties, synthesis, and reaction chemistry, as outlined in this guide, is essential for its safe and effective application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nitrosylsulfuric acid - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Nitrosylsulfuric acid | 7782-78-7 [chemicalbook.com]
- 4. GSRS [precision.fda.gov]
- 5. Cas 7782-78-7,Nitrosylsulfuric acid | lookchem [lookchem.com]
- 6. Nitrosylsulfuric acid - Sciencemadness Wiki [sciencemadness.org]
- 7. Nitrosylsulfuric acid CAS#: 7782-78-7 [m.chemicalbook.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. US3149913A - Process for producing nitrosylsulfuric acid - Google Patents [patents.google.com]
- 11. CN105417509A - Preparation method of nitrosyl sulfuric acid and method for separating sulfuric acid and phosphoric acid in industrial waste acid - Google Patents [patents.google.com]
- 12. Nitrosylsulfuric acid synthesis - chemicalbook [chemicalbook.com]
- 13. prepchem.com [prepchem.com]
- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. NITROSYLSULFURIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. NITROSULFURIC ACID AND SULFURIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- To cite this document: BenchChem. [Nitrosylsulfuric Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b179271#history-and-discovery-of-nitrosylsulfuric-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com